
3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopentane derivatives can be achieved through various methods. For instance, 1-Amino-2,3-diphenylcyclopropenium ions react with 1,3-dicarbonyl derivatives to yield cyclopentadienols, which suggests that similar methods could potentially be applied to synthesize the compound . Additionally, 2-Aminocyclopenta[d]pyrimidines are synthesized via one-pot, three-component reactions involving cyclopentanone, indicating that cyclopentanone could be a precursor in the synthesis of related amino cyclopentane derivatives . Furthermore, enantiomerically pure amino cyclopentanes have been synthesized from L-aspartic acid, demonstrating the possibility of deriving such compounds from amino acid precursors .
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives is influenced by the substituents attached to the cyclopentane ring. For example, the presence of a trifluoromethyl group could affect the electron distribution and steric hindrance, which in turn could influence the reactivity and stability of the molecule. The papers do not directly address the molecular structure of "3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride," but they do provide insights into the structural aspects of similar compounds, such as the influence of substituents on the reactivity of cyclopropene intermediates and the confirmation of structures based on analytical and spectral data .
Chemical Reactions Analysis
The chemical reactivity of cyclopentane derivatives can vary widely depending on the functional groups present. The papers describe several reactions involving cyclopentane derivatives, such as the ring-opening of aminocyclopropene intermediates , the cyclization of bis-arylmethylidene cyclopentanones , and the 1,3-dipolar cycloaddition to form triazoles . These reactions highlight the versatility of cyclopentane derivatives in forming various heterocyclic structures, which could be relevant to the synthesis and reactivity of "3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride."
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives are determined by their molecular structure. While the papers do not provide specific data on "3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride," they do discuss properties of related compounds. For example, the presence of a trifluoromethyl group is known to impart unique chemical properties due to its electronegativity and size . Additionally, the amino group can participate in hydrogen bonding, which could affect the compound's solubility and boiling point. The synthesis and characterization of novel cyclopentane derivatives, as described in the papers, involve the use of spectroscopic techniques to determine their structures, which is essential for understanding their physical and chemical properties .
Applications De Recherche Scientifique
Synthesis and Characterization
Cyclopentane derivatives, including amino and hydroxyl-substituted compounds, are frequently synthesized and characterized to explore their potential in various applications. For instance, the synthesis and characterization of novel pyrimidine and pyrimido[1,2-a]pyrimidine derivatives from cyclopentanone demonstrate the versatility of cyclopentane-based compounds in creating new chemical entities with potential biological activities (El-Gaby et al., 2015). Similarly, research on trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles has shown how modifications to the cyclopentane scaffold can lead to the development of compounds with unique properties, useful in medicinal chemistry and material science (Bonacorso et al., 2017).
Medicinal Chemistry Applications
Trifluoromethyl groups, similar to the one mentioned in the query, are often introduced into molecules to enhance their pharmacokinetic properties or biological activity. For example, the electrophilic S-trifluoromethylation of cysteine side chains in peptides has been explored for the development of novel peptide-based drugs, showcasing the relevance of trifluoromethyl groups in enhancing drug properties (Capone et al., 2008).
Material Science and Organic Synthesis
Cyclopentane derivatives also find applications in material science and as intermediates in organic synthesis. The synthesis of new trifluoromethyl-substituted cyclopentane derivatives demonstrates the role of such compounds in creating materials with potential use in various industries, including pharmaceuticals, agrochemicals, and materials science (Trost & Debien, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-1-(trifluoromethyl)cyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-4(10)3-5;/h4,11H,1-3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTZANNWKOWQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride | |
CAS RN |
1333658-57-3 |
Source


|
| Record name | 3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2542663.png)
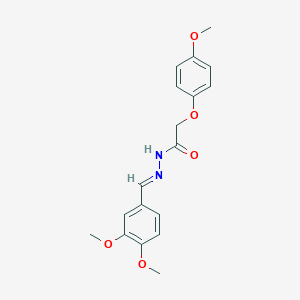
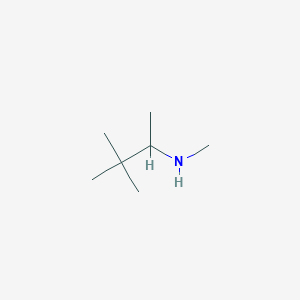
![N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride](/img/structure/B2542670.png)
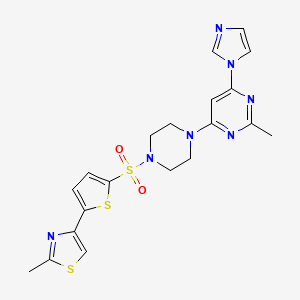
![N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2542673.png)


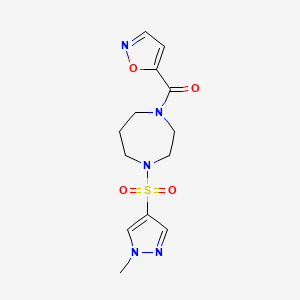
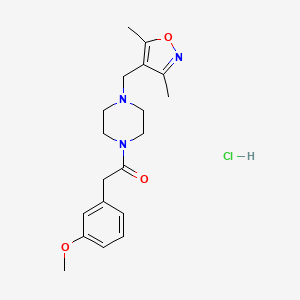

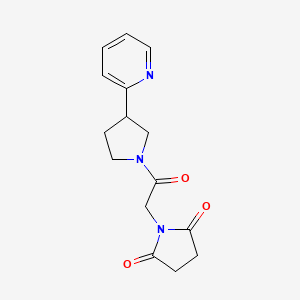
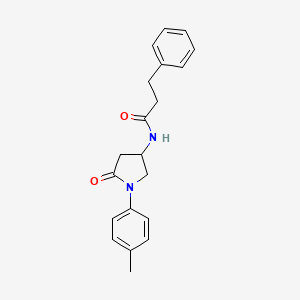
![1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2542685.png)